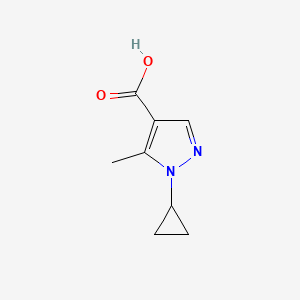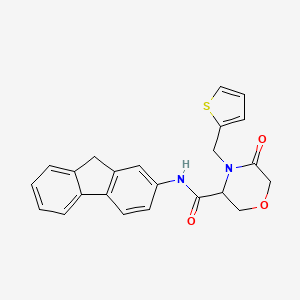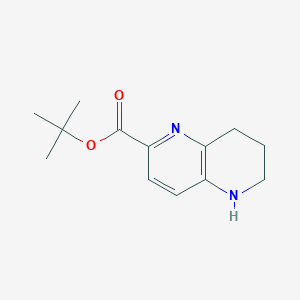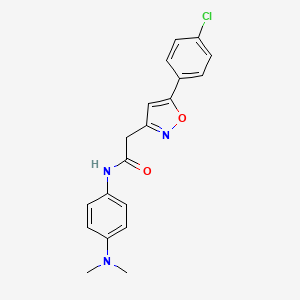
N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide" is a derivative within the class of piperidine-4-yl-aminopyrimidines, which have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. These compounds have shown broad potency against resistant mutant viruses of HIV-1, indicating their potential in overcoming resistance issues with current NNRTIs .
Synthesis Analysis
The synthesis of related piperidine-4-yl-aminopyrimidine derivatives involves the preparation of N-phenyl piperidine analogs, with the 3-carboxamides series being particularly active against HIV-1. The synthesis process includes various steps such as cyclization, treatment with different reagents, and the use of catalysts like Pd(PPh3)2Cl2 for specific reactions . The chemical structures of these synthesized compounds are typically confirmed using techniques such as LC-MS, 1H NMR, IR, and mass spectra, along with elemental analysis .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a piperidine ring, which is a common scaffold for many pharmacologically active molecules. The piperidine ring is attached to a pyrimidine moiety, and various substitutions on the phenyl ring influence the activity of the compounds. Crystallographic evidence has been used to understand the binding motif of these molecules, which is crucial for their activity as NNRTIs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions for the desired transformations. For instance, the synthesis of related compounds involves cyclization reactions, the use of isoamylnitrite and diiodomethane, and subsequent reactions with piperazine and boronic acids in the presence of palladium catalysts . These reactions are carefully designed to achieve the specific substitution patterns required for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the fluorine atom, for example, can affect the lipophilicity and metabolic stability of the molecules. The antimicrobial studies of related compounds have shown that some derivatives exhibit better inhibitory activity than standard drugs, indicating that the physical and chemical properties of these molecules are conducive to their function as antimicrobial agents . The inotropic evaluation of similar compounds has also demonstrated positive activity, suggesting that the physical and chemical properties of these molecules contribute to their efficacy in increasing stroke volume in isolated rabbit-heart preparations .
Aplicaciones Científicas De Investigación
Inotropic Evaluation
A study by Liu et al. (2009) synthesized and evaluated a series of piperidine-4-carboxamides, including compounds structurally similar to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, for their positive inotropic activity. This was assessed in isolated rabbit-heart preparations, showing some derivatives with favorable activity compared to the standard drug, milrinone.
HIV Integrase Inhibition
In the realm of HIV research, a study by Pace et al. (2007) explored N-benzyl-dihydroxypyrimidine-4-carboxamides, closely related to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, as HIV-integrase inhibitors. These compounds exhibited potent inhibition of the HIV-integrase-catalyzed strand transfer process.
Antipsychotic Potential
A study by Raviña et al. (2000) synthesized a series of butyrophenones with a structural component similar to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. These compounds were evaluated as antipsychotic agents, showing affinity for dopamine and serotonin receptors, suggesting potential effectiveness as neuroleptic drugs.
Antituberculosis Activity
In a study focused on combating tuberculosis, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues. Among these, a compound structurally similar to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide showed promising activity against Mycobacterium tuberculosis.
Metabolism and Disposition Studies
A study by Monteagudo et al. (2007) utilized 19F-NMR spectroscopy in the drug discovery process, involving compounds related to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. This approach provided insights into the metabolic fate and excretion balance of these compounds in animal models.
NR2B NMDA Receptor Antagonism
In the context of neurology, Labas et al. (2009) focused on the synthesis of a NR2B selective NMDA receptor antagonist with a structure akin to N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide for in vivo imaging using positron emission tomography.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-19-8-6-17(7-9-19)15-25-23(29)18-10-12-28(13-11-18)21-14-22(27-16-26-21)30-20-4-2-1-3-5-20/h1-9,14,16,18H,10-13,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLNDJWDSZMHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)




![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)


![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)
![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)
![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)